molecular formula C14H15ClN2O B2601812 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide CAS No. 866042-72-0

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide

Cat. No.: B2601812
CAS No.: 866042-72-0
M. Wt: 262.74
InChI Key: DQIAKTVUWOZUBQ-UHFFFAOYSA-N
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Description

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide is a chemical compound with the molecular formula C14H15ClN2O. It is characterized by the presence of a pyrrole ring, a benzyl group, and a propanamide moiety.

Scientific Research Applications

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide typically involves the reaction of 2-chloro-6-(1H-pyrrol-1-yl)benzylamine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide
  • N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]butanamide
  • N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]pentanamide

Uniqueness

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide is unique due to its specific combination of a pyrrole ring and a propanamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-2-14(18)16-10-11-12(15)6-5-7-13(11)17-8-3-4-9-17/h3-9H,2,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIAKTVUWOZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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